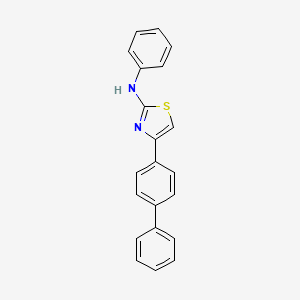

Thiazole, 4-(4-biphenyl)-2-phenylamino-

Description

Significance of the Thiazole (B1198619) Heterocyclic System in Medicinal Chemistry and Materials Science

The thiazole ring is a fundamental building block in both medicinal chemistry and materials science due to its unique chemical properties. nih.govnumberanalytics.com Its aromatic nature, resulting from the delocalization of pi (π) electrons, provides stability and allows for various chemical reactions. nih.gov This versatility has made the thiazole moiety a crucial component in numerous synthetic and naturally occurring compounds. researchgate.netuttaranchaluniversity.ac.in

In medicinal chemistry , the thiazole nucleus is a privileged scaffold found in a wide range of therapeutic agents. fabad.org.tr Its presence is critical in many drugs, including antibiotics, anticancer agents like Dasatinib and Dabrafenib, anti-inflammatory, and antifungal medications. nih.govijsrst.comnih.gov The nitrogen and sulfur atoms within the ring can act as binding sites for enzymes and receptors in biological systems, enabling thiazole-containing molecules to modulate biochemical pathways. nih.govresearchgate.net Thiazole derivatives are investigated for a vast spectrum of pharmacological activities, including antibacterial, anticonvulsant, and antitumor effects. fabad.org.trnih.govmdpi.com The vitamin thiamine (B1217682) (B1), essential for normal neurological function, also features a thiazole ring, highlighting its biological importance. wikipedia.orguttaranchaluniversity.ac.inbritannica.com

In the realm of materials science , thiazole derivatives are valued for their electronic and optical properties. numberanalytics.com They have been incorporated into:

Conductive Polymers: The electron-rich nature of the thiazole ring makes it suitable for creating polymers with electrical conductivity. numberanalytics.com

Organic Light-Emitting Diodes (OLEDs): Thiazole-containing compounds can exhibit luminescence, making them useful in the development of OLEDs. numberanalytics.com

Corrosion Inhibitors: Certain thiazole derivatives have shown efficacy in protecting metals from corrosion. numberanalytics.com

Semiconductors: The rigid and planar structure of fused thiazole systems, like thiazolo[5,4-d]thiazole, facilitates efficient intermolecular π-π overlap, a desirable feature for organic semiconductors used in plastic electronics. rsc.org

Rationale for Investigating 4-(4-biphenyl)-2-phenylamino-thiazole Derivatives

The investigation into derivatives of 4-(4-biphenyl)-2-phenylamino-thiazole is driven by a rational design approach that combines the proven utility of the 2-aminothiazole (B372263) core with the specific properties of its substituents. The 2-aminothiazole framework is a common starting point for synthesizing a variety of biologically active compounds. mdpi.com

The primary rationale for studying these specific derivatives includes:

Antimicrobial Potential: The 2-phenylamino-thiazole structure is a known pharmacophore for antimicrobial agents. Research has shown that derivatives with this core structure exhibit significant activity against various bacterial and fungal strains. researchgate.net The introduction of a biphenyl (B1667301) group at the 4-position can enhance lipophilicity, which may improve cell membrane penetration and, consequently, antimicrobial efficacy. Studies on related structures have demonstrated that substitutions on the phenyl rings can modulate the potency and spectrum of activity. For instance, a series of N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives were synthesized and showed promising results against Gram-positive bacteria and Candida strains. researchgate.net

Anticancer Activity: Many anticancer drugs feature a thiazole ring. nih.govmdpi.com The 2,4-disubstituted thiazole motif is a key element in compounds designed to inhibit protein kinases and other targets involved in cancer cell proliferation. nih.govnih.gov The biphenyl moiety is a feature in other classes of anticancer agents and can promote interactions with biological targets. The combination of these groups on a thiazole scaffold is explored for developing new antiproliferative agents, potentially targeting enzymes like EGFR and VEGFR-2. nih.gov

Modulation of Cellular Processes: Thiazole derivatives have been investigated as small molecule modulators of cellular development, including the differentiation of stem cells. nih.gov The specific structure of the substituents plays a crucial role in determining the biological activity. The bulky, hydrophobic biphenyl group on the 4-(4-biphenyl)-2-phenylamino-thiazole scaffold could influence its interaction with cellular receptors, such as the retinoic acid receptor (RAR), potentially leading to novel therapeutic applications in regenerative medicine or oncology. nih.gov

A summary of research findings for related thiazole derivatives is presented below:

| Compound Class | Focus of Investigation | Key Findings |

| N-phenyl-4-(4-(thiazol-2-yl)-phenyl)-thiazol-2-amine derivatives | Antimicrobial Activity | Potent against Gram-positive bacteria and Candida strains; activity influenced by substituents. researchgate.net |

| Thiazolylamine derivatives | Antimicrobial Activity | Showed inhibitory effects on various pathogens; activity linked to specific substitutions. mdpi.com |

| 2,4-disubstituted thiazoles | Cellular Differentiation | Ability to induce stem cell differentiation is dependent on the bulk and hydrophobicity of side chains. nih.gov |

| Thiazole-based derivatives | Anticancer Activity | Act as multi-targeted inhibitors (e.g., EGFR/VEGFR-2), demonstrating antiproliferative properties. nih.gov |

Scope and Research Focus of the Review

This review concentrates specifically on the chemical entity Thiazole, 4-(4-biphenyl)-2-phenylamino- and its closely related analogues. The primary focus is to consolidate the existing scientific knowledge regarding the synthesis, structural characterization, and exploration of the biological and material properties of this particular scaffold.

The scope of this review encompasses:

Synthesis Methods: Examination of the chemical reactions used to construct the 4-(4-biphenyl)-2-phenylamino-thiazole core, with a notable mention of the Hantzsch thiazole synthesis as a common method. mdpi.comresearchgate.net

Biological Investigations: A detailed look at the research into the antimicrobial and anticancer activities of these compounds. This includes the evaluation of their efficacy against various pathogens and cancer cell lines. nih.govresearchgate.net

Structure-Activity Relationships (SAR): Analysis of how modifications to the biphenyl and phenylamino (B1219803) moieties influence the biological activity of the derivatives, providing insights for the design of more potent compounds. nih.gov

The research focus is on understanding the therapeutic and technological potential of this specific chemical architecture, bridging the gap between fundamental heterocyclic chemistry and its practical applications in medicine and materials science.

Structure

3D Structure

Properties

Molecular Formula |

C21H16N2S |

|---|---|

Molecular Weight |

328.4 g/mol |

IUPAC Name |

N-phenyl-4-(4-phenylphenyl)-1,3-thiazol-2-amine |

InChI |

InChI=1S/C21H16N2S/c1-3-7-16(8-4-1)17-11-13-18(14-12-17)20-15-24-21(23-20)22-19-9-5-2-6-10-19/h1-15H,(H,22,23) |

InChI Key |

UEDCZBWXVGGJND-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC4=CC=CC=C4 |

Origin of Product |

United States |

Advanced Spectroscopic Characterization and Structural Elucidation of Thiazole, 4 4 Biphenyl 2 Phenylamino

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical shifts, signal multiplicities, and correlations, the precise connectivity and spatial arrangement of atoms can be determined.

Proton Nuclear Magnetic Resonance (¹H-NMR) Analysis

The ¹H-NMR spectrum of Thiazole (B1198619), 4-(4-biphenyl)-2-phenylamino- is anticipated to exhibit a series of signals corresponding to the distinct proton environments within its three main structural motifs: the phenylamino (B1219803) group, the thiazole ring, and the 4-biphenyl substituent.

The proton on the thiazole ring (H-5) is expected to appear as a singlet, typically in the range of 7.0-8.0 ppm. researchgate.net The exact chemical shift would be influenced by the electronic effects of the adjacent aromatic systems. The N-H proton of the phenylamino group is predicted to be observed as a broad singlet, with its chemical shift being highly dependent on the solvent and concentration, but generally appearing in the downfield region.

The protons of the phenylamino group and the biphenyl (B1667301) moiety will present as complex multiplets in the aromatic region, approximately between 7.00 and 8.00 ppm. The protons on the biphenyl system are expected to show characteristic splitting patterns for a para-substituted biphenyl structure. Specifically, the protons closer to the point of attachment to the thiazole ring will likely experience a different electronic environment compared to those on the terminal phenyl ring.

Predicted ¹H-NMR Data

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| Thiazole-H5 | 7.10 - 7.30 | s |

| Phenylamino-NH | 8.50 - 9.50 | br s |

Carbon-13 Nuclear Magnetic Resonance (¹³C-NMR) Analysis

The ¹³C-NMR spectrum provides crucial information regarding the carbon skeleton of the molecule. Each unique carbon atom in Thiazole, 4-(4-biphenyl)-2-phenylamino- will give rise to a distinct signal.

The carbon atoms of the thiazole ring are expected to resonate at characteristic chemical shifts. The C2 carbon, bonded to the nitrogen of the phenylamino group, is predicted to be the most downfield of the thiazole carbons, likely appearing around 165-170 ppm. researchgate.net The C4 carbon, attached to the biphenyl group, would likely be found in the 148-152 ppm range, while the C5 carbon is expected around 105-115 ppm. researchgate.net

The carbons of the biphenyl and phenylamino groups will produce a series of signals in the aromatic region (approximately 120-145 ppm). The quaternary carbons, including the ipso-carbons of the biphenyl linkage and the carbons attached to the thiazole ring and the amino group, will also be identifiable in this region and can be confirmed using 2D NMR techniques.

Predicted ¹³C-NMR Data

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| Thiazole-C2 | 165 - 170 |

| Thiazole-C4 | 148 - 152 |

| Thiazole-C5 | 105 - 115 |

Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, NOESY)

To definitively assign the proton and carbon signals and to confirm the connectivity of the different structural fragments, two-dimensional NMR experiments are indispensable.

Heteronuclear Single Quantum Coherence (HSQC): This experiment would reveal the direct one-bond correlations between protons and the carbons to which they are attached. This would allow for the unambiguous assignment of the protonated carbons in the phenylamino and biphenyl moieties, as well as the C5-H5 correlation of the thiazole ring.

Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY provides information about the spatial proximity of protons. This would be particularly useful in determining the preferred conformation of the molecule, for example, by observing through-space interactions between the protons of the phenylamino group and the thiazole ring, or between the protons of the two phenyl rings in the biphenyl system.

Vibrational Spectroscopy

Vibrational spectroscopy, including FTIR and Raman techniques, probes the vibrational modes of a molecule, providing valuable information about the functional groups present.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

The FTIR spectrum of Thiazole, 4-(4-biphenyl)-2-phenylamino- is expected to show a number of characteristic absorption bands that correspond to the various functional groups within the molecule.

N-H Stretch: A moderate to sharp absorption band is anticipated in the region of 3300-3400 cm⁻¹ corresponding to the N-H stretching vibration of the secondary amine in the phenylamino group. mdpi.com

Aromatic C-H Stretch: Multiple weak to moderate bands are expected above 3000 cm⁻¹, typically in the 3030-3100 cm⁻¹ range, which are characteristic of the C-H stretching vibrations of the aromatic rings. mdpi.com

C=N and C=C Stretching: The stretching vibrations of the C=N bond within the thiazole ring and the C=C bonds of the aromatic rings are expected to give rise to a series of medium to strong bands in the 1450-1650 cm⁻¹ region. mdpi.com The conjugation between the rings would likely lead to a complex pattern of absorptions in this fingerprint region.

C-S Stretch: The C-S stretching vibration associated with the thiazole ring is often weak and can be difficult to assign definitively, but it is generally expected in the 600-800 cm⁻¹ range.

Predicted FTIR Data

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| N-H Stretch | 3300 - 3400 | Medium |

| Aromatic C-H Stretch | 3030 - 3100 | Weak to Medium |

| C=N / C=C Stretch | 1450 - 1650 | Medium to Strong |

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FTIR, as it is particularly sensitive to non-polar, symmetric vibrations.

The Raman spectrum of Thiazole, 4-(4-biphenyl)-2-phenylamino- is expected to be dominated by signals from the aromatic rings. The symmetric "ring-breathing" vibrations of the phenyl and biphenyl rings would likely produce strong and sharp signals. The stretching vibration of the C-C bond linking the two phenyl rings in the biphenyl moiety is also anticipated to be a prominent feature. The symmetric vibrations of the thiazole ring should also be observable. In contrast to FTIR, the N-H stretching vibration is expected to be weak in the Raman spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. It is instrumental in elucidating the molecular weight and fragmentation patterns of compounds, thereby aiding in their structural identification.

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization (EI) is a hard ionization technique that involves bombarding a sample with a high-energy electron beam, typically at 70 eV. This process results in the formation of a molecular ion (M⁺) and numerous fragment ions, which provide a characteristic fragmentation pattern or "fingerprint" for the compound.

Expected Fragmentation Data for Thiazole, 4-(4-biphenyl)-2-phenylamino-

| Fragment Ion | Proposed Structure | m/z (Expected) |

| [M]⁺ | C₂₁H₁₆N₂S⁺ | 328 |

| [M - C₆H₅NH]⁺ | Biphenyl-thiazole cation | 235 |

| [M - C₆H₅]⁺ | Phenylamino-thiazole-phenyl cation | 251 |

| [C₁₂H₉]⁺ | Biphenyl cation | 153 |

| [C₆H₅]⁺ | Phenyl cation | 77 |

Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and large molecules. nih.gov It typically generates protonated molecules [M+H]⁺ or other adducts with minimal fragmentation, making it ideal for determining the molecular weight of the parent compound. nih.govfrontiersin.org

In the context of Thiazole, 4-(4-biphenyl)-2-phenylamino-, ESI-MS would be expected to produce a strong signal for the protonated molecule [C₂₁H₁₆N₂S + H]⁺ at m/z 329. This technique is highly sensitive and requires only a small amount of sample. temple.edu The conditions for ESI-MS can be optimized, including the choice of solvent and the application of a cone voltage, to induce in-source fragmentation if desired, which can provide additional structural information. The use of negative ion mode ESI-MS is also a possibility, though less common for this type of compound unless specific acidic protons are present or derivatization is performed. chemrxiv.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with a high degree of accuracy (typically to four or five decimal places). This precision allows for the determination of the elemental composition of the molecule, which is a definitive method for confirming its chemical formula.

For Thiazole, 4-(4-biphenyl)-2-phenylamino-, HRMS would be used to confirm its elemental composition of C₂₁H₁₆N₂S. The calculated exact mass would be compared to the experimentally measured mass to verify the identity of the compound.

Expected HRMS Data

| Molecular Formula | Calculated Exact Mass |

| C₂₁H₁₆N₂S | 328.1034 |

X-ray Crystallography for Solid-State Structure Determination

Single Crystal X-ray Diffraction Analysis of 4-(4-biphenyl)-2-phenylamino-thiazole

While a specific crystal structure for Thiazole, 4-(4-biphenyl)-2-phenylamino- has not been reported in the searched literature, analysis of similar structures, such as methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate, provides insight into the likely structural features. researchgate.net X-ray analysis of related thiazole derivatives reveals that the thiazole ring itself is typically planar. researchgate.netmdpi.commdpi.com

The analysis of a related compound, methyl 2-(diphenylamino)-4-phenyl-1,3-thiazole-5-carboxylate, showed that the phenyl rings attached to the thiazole core are twisted with respect to the thiazole plane. researchgate.net A similar conformation would be expected for Thiazole, 4-(4-biphenyl)-2-phenylamino-, with the biphenyl and phenylamino groups being non-coplanar with the central thiazole ring.

Expected Crystallographic Data Table

| Parameter | Expected Value Range |

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

| a (Å) | 10 - 25 |

| b (Å) | 5 - 15 |

| c (Å) | 10 - 20 |

| β (°) | 90 - 105 |

| Z (molecules/unit cell) | 4 |

Analysis of Crystal Packing and Intermolecular Interactions

The packing of molecules in a crystal is governed by various intermolecular forces, including hydrogen bonding, van der Waals forces, and π-π stacking interactions. Hirshfeld surface analysis is a modern tool used to visualize and quantify these intermolecular contacts. nih.govnih.gov

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a cornerstone technique in the characterization of newly synthesized chemical compounds. It provides quantitative information about the elemental composition of a substance, which is crucial for verifying its empirical formula. For the compound Thiazole, 4-(4-biphenyl)-2-phenylamino-, this analysis is employed to confirm the mass percentages of its constituent elements: carbon (C), hydrogen (H), nitrogen (N), and sulfur (S).

The empirical formula represents the simplest whole-number ratio of atoms of each element present in a compound. For Thiazole, 4-(4-biphenyl)-2-phenylamino-, the molecular formula is established as C₂₁H₁₆N₂S. Based on this formula, the theoretical elemental composition can be calculated with a high degree of precision using the atomic masses of the constituent elements.

The process of elemental analysis typically involves the combustion of a small, precisely weighed sample of the compound in a controlled environment. This combustion breaks the molecule down into simple gaseous products, such as carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂), along with sulfur dioxide (SO₂) in the case of sulfur-containing compounds. These gases are then separated and quantified using various detection methods, such as thermal conductivity or infrared spectroscopy. The masses of the resulting products are used to calculate the percentage composition of each element in the original sample.

The experimentally determined ("found") percentages are then compared with the theoretically calculated values derived from the proposed molecular formula. A close agreement between the found and calculated values, typically within a margin of ±0.4%, provides strong evidence for the purity and the assigned empirical and molecular formula of the synthesized compound. While specific experimental data for Thiazole, 4-(4-biphenyl)-2-phenylamino- is not publicly available in the reviewed literature, the theoretical values serve as a benchmark for such analysis.

Below is a data table outlining the theoretical elemental composition of Thiazole, 4-(4-biphenyl)-2-phenylamino-.

Interactive Elemental Analysis Data for Thiazole, 4-(4-biphenyl)-2-phenylamino-

| Element | Symbol | Atomic Mass ( g/mol ) | Count in Molecule | Total Mass ( g/mol ) | Theoretical Percentage (%) |

| Carbon | C | 12.011 | 21 | 252.231 | 76.79 |

| Hydrogen | H | 1.008 | 16 | 16.128 | 4.91 |

| Nitrogen | N | 14.007 | 2 | 28.014 | 8.53 |

| Sulfur | S | 32.065 | 1 | 32.065 | 9.76 |

| Total | 328.438 | 100.00 |

This table provides a clear, quantitative breakdown of the expected elemental composition of the title compound. In a research setting, experimental values that closely match these theoretical percentages would be required to definitively confirm the structure and purity of Thiazole, 4-(4-biphenyl)-2-phenylamino-.

Computational and Theoretical Investigations of 4 4 Biphenyl 2 Phenylamino Thiazole

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a standard method for studying the physicochemical properties of heterocyclic compounds. irjweb.com It offers a balance between computational cost and accuracy, making it suitable for analyzing relatively large molecules like 4-(4-biphenyl)-2-phenylamino-thiazole. DFT calculations can predict a wide range of properties, from optimized geometries to electronic and vibrational characteristics. mgesjournals.comresearchgate.net

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule through geometry optimization. For 4-(4-biphenyl)-2-phenylamino-thiazole, this involves calculating the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy conformation.

The optimized structural parameters for thiazole (B1198619) derivatives are typically calculated using DFT methods like B3LYP with basis sets such as 6-31G or 6-311G(d,p). mgesjournals.comresearchgate.netchemistryjournal.in For instance, in a related benzothiazole derivative, the bond angle for C-S-C within the thiazole ring was calculated to be significantly less than other angles in the ring system, a finding attributed to the larger size of the sulfur atom. chemistryjournal.in

Table 1: Representative Calculated Bond Lengths and Angles for Thiazole Derivatives Note: This table is based on data from structurally similar compounds and represents expected values.

| Parameter | Bond | Typical Calculated Value |

| Bond Lengths (Å) | C-S (thiazole) | ~1.75 Å |

| C-N (thiazole) | ~1.30 - 1.40 Å | |

| C=C (thiazole) | ~1.37 Å | |

| C-N (amino link) | ~1.38 Å | |

| Bond Angles (°) | C-S-C (thiazole) | ~87° - 90° |

| S-C=N (thiazole) | ~114° - 117° | |

| C-N-C (amino link) | ~131° |

Source: Based on data for various thiazole derivatives. irjweb.comchemistryjournal.in

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the electronic properties and chemical reactivity of a molecule. irjweb.com The energy of the HOMO is related to the molecule's ability to donate an electron, while the LUMO energy relates to its ability to accept an electron. The HOMO-LUMO energy gap (ΔE) is a crucial parameter that indicates the molecule's chemical stability and the energy required for electronic excitation. distantreader.org

In computational studies of various 2-aminothiazole (B372263) derivatives, the HOMO is often found to be localized on the electron-rich phenylamino (B1219803) moiety and the heteroatoms of the thiazole ring. distantreader.org Conversely, the LUMO is typically distributed over the thiazole ring and any electron-withdrawing groups attached to it. mgesjournals.comdistantreader.org This distribution suggests that the primary electronic transition involves a charge transfer from the phenylamino part to the thiazole core. distantreader.org

A smaller HOMO-LUMO gap generally implies higher chemical reactivity and suggests that intramolecular charge transfer is more feasible, which can be relevant for the molecule's bioactivity. distantreader.org DFT calculations at the B3LYP level are commonly used to determine these orbital energies. irjweb.comchemistryjournal.in

Table 2: Typical Frontier Orbital Energies for Phenylamino-Thiazole Derivatives Note: Values are illustrative and depend on the specific substituents and computational method.

| Parameter | Energy (eV) |

| HOMO Energy | -5.5 to -7.2 eV |

| LUMO Energy | -0.8 to -2.9 eV |

| HOMO-LUMO Gap (ΔE) | 4.2 to 5.2 eV |

Source: Compiled from studies on various thiazole derivatives. irjweb.comdistantreader.org

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules. mdpi.com It predicts the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These calculations help in understanding the nature of electronic transitions, such as n→π* or π→π*, which arise from the promotion of electrons between molecular orbitals. mdpi.com

For aromatic and heterocyclic compounds like 4-(4-biphenyl)-2-phenylamino-thiazole, the UV-Visible spectrum is typically dominated by intense π→π* transitions. mdpi.com TD-DFT calculations can correlate these transitions to specific molecular orbitals, often showing that the lowest energy transition corresponds to the HOMO→LUMO excitation. mdpi.com The results are often compared with experimental spectra to validate the computational method. mdpi.com

Vibrational spectroscopy (Infrared and Raman) is a key technique for molecular characterization. DFT calculations can predict the vibrational frequencies and intensities of a molecule, which aids in the assignment of experimental spectra. researchgate.netnih.gov The calculated frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to better match experimental values, accounting for anharmonicity and other method-specific deviations. researchgate.net

Potential Energy Distribution (PED) analysis is used to provide a detailed assignment of each vibrational mode, indicating the contribution of different internal coordinates (like bond stretching or angle bending) to that vibration. researchgate.net

For 4-(4-biphenyl)-2-phenylamino-thiazole, key vibrational modes would include:

N-H stretching: Expected in the 3300-3500 cm⁻¹ region.

Aromatic C-H stretching: Typically found between 3000-3100 cm⁻¹. researchgate.net

C=N and C=C stretching of the thiazole and phenyl rings: Occurring in the 1500-1650 cm⁻¹ range.

N-H bending: Scaled theoretical calculations on similar structures assign N-H out-of-plane bending vibrations to the 680-710 cm⁻¹ region. chemistryjournal.in

C-S stretching: Vibrations involving the C-S bond of the thiazole ring.

Table 3: Selected Vibrational Modes and Typical Calculated Frequencies for Phenylamino-Thiazole Structures Note: Frequencies are approximate and based on DFT calculations for related compounds.

| Vibrational Mode | Typical Wavenumber Range (cm⁻¹) |

| N-H Stretch | 3400 - 3500 |

| Aromatic C-H Stretch | 3050 - 3150 |

| C=N / C=C Stretch | 1500 - 1650 |

| C-N Stretch | 1300 - 1400 |

| N-H Bend | 680 - 710 |

Source: Based on data from related thiazole and benzothiazole derivatives. researchgate.netchemistryjournal.in

Understanding the distribution of electronic charge within a molecule is essential for predicting its reactivity and intermolecular interactions. Methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis are used to calculate the partial atomic charges on each atom. irjweb.commgesjournals.com These analyses typically show that electronegative atoms like nitrogen and sulfur in the thiazole ring carry a negative partial charge, while adjacent carbon and hydrogen atoms are positively charged.

Molecules containing amine groups adjacent to a heterocyclic ring, such as 2-aminothiazoles, can potentially exist in different tautomeric forms. For 4-(4-biphenyl)-2-phenylamino-thiazole, the primary equilibrium to consider is the amine-imine tautomerism.

Amine form: The proton is on the exocyclic nitrogen atom (2-phenylamino).

Imine form: The proton has migrated to the nitrogen atom within the thiazole ring, creating an exocyclic C=N double bond (2-phenylimino).

Computational studies can determine the relative stabilities of these tautomers by calculating their total energies. researchgate.net The tautomer with the lower energy is predicted to be the more stable and therefore the predominant form. distantreader.org Studies on related 2-phenylaminothiazolin-4-ones have shown that the amine tautomeric form is the more stable form in both solution and the solid state. researchgate.net Similarly, theoretical calculations on 2-(4-substituted-phenylimino)thiazolidin-4-one indicated that the phenylimino tautomer was more favorable than the phenylamino form. distantreader.org The relative stability is influenced by factors like aromaticity, conjugation, and intramolecular hydrogen bonding. nih.gov These theoretical predictions can be corroborated by comparing calculated spectroscopic data (e.g., NMR shifts, vibrational frequencies) for each tautomer with experimental results. researchgate.net

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations are powerful computational tools used to study the physical movements of atoms and molecules over time, providing a detailed view of the conformational changes and stability of a ligand-protein complex. While specific MD simulation studies on 4-(4-biphenyl)-2-phenylamino-thiazole are not extensively documented, research on structurally related thiazole derivatives offers valuable insights into its potential dynamic behavior within a biological system.

For instance, MD simulations performed on novel thiazole-clubbed pyridine scaffolds targeting the main protease (Mpro) of SARS-CoV-2 have demonstrated the stability of the ligand-protein complex. In such studies, the best-docked poses of the thiazole derivatives were subjected to simulations to understand the thermodynamic properties of their binding. The stability of these complexes is often evaluated by analyzing the root mean square deviation (RMSD) of the protein and ligand over the simulation period. A stable RMSD suggests that the ligand remains securely bound within the active site of the protein. These studies indicate that thiazole-containing compounds can form stable interactions with protein targets, a promising characteristic for potential drug candidates. It is plausible that 4-(4-biphenyl)-2-phenylamino-thiazole would exhibit similar stable binding within the active sites of its target proteins.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a compound and its biological activity. For biphenyl (B1667301) and thiazole derivatives, QSAR studies have been instrumental in identifying key molecular descriptors that influence their therapeutic effects.

QSAR studies on a series of biphenyl carboxamide analogues have revealed that descriptors such as molecular weight, lipophilicity (logP), and various electronic and topological parameters are crucial for their biological activity. For example, a multiple linear regression analysis on biphenyl carboxamide derivatives identified a statistically significant model for their anti-inflammatory activity. Similarly, 2D and 3D-QSAR studies on thiazole derivatives have been used to predict their inhibitory activities against various enzymes. These models often highlight the importance of steric, electrostatic, and hydrophobic fields in determining the biological potency of the compounds. imist.mamedcraveonline.com

For 4-(4-biphenyl)-2-phenylamino-thiazole, a QSAR model would likely incorporate descriptors from both the biphenyl and the phenylamino-thiazole moieties. Key descriptors could include:

Topological descriptors: Molecular connectivity indices, shape indices.

Electronic descriptors: Dipole moment, highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

Physicochemical descriptors: LogP, molar refractivity.

By developing a robust QSAR model, it would be possible to predict the biological activity of novel derivatives of 4-(4-biphenyl)-2-phenylamino-thiazole and guide the synthesis of more potent analogues.

Molecular Docking and Protein-Ligand Interaction Predictions

Molecular docking is a computational method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. This technique is widely used to understand the binding mechanism and to estimate the binding affinity of a compound to a particular protein target.

Ligand-Target Binding Interaction Analysis (e.g., SARS-COV-2 proteins, SYK, tubulin, acetylcholinesterase)

Molecular docking studies on thiazole and biphenyl derivatives have demonstrated their potential to interact with a range of therapeutically relevant proteins.

SARS-CoV-2 Proteins: Thiazole derivatives have been investigated as potential inhibitors of the SARS-CoV-2 main protease (Mpro), a crucial enzyme for viral replication. Docking studies revealed that these compounds can bind to the active site of Mpro through hydrogen bonds with key residues such as Gln189 and Glu166, and π-π stacking interactions with His41. semanticscholar.orgnih.gov For 4-(4-biphenyl)-2-phenylamino-thiazole, the biphenyl group could potentially form additional hydrophobic interactions within the active site, enhancing its binding affinity.

Spleen Tyrosine Kinase (SYK): Phenylamino-pyrimidine-thiazole derivatives have been identified as potent inhibitors of spleen tyrosine kinase (SYK), a key enzyme in inflammatory signaling pathways. nih.gov Docking studies of these compounds into the ATP-binding site of SYK have revealed crucial hydrogen bond interactions with the hinge region of the kinase. The phenylamino and thiazole moieties of 4-(4-biphenyl)-2-phenylamino-thiazole are likely to play a similar role in binding to SYK.

Tubulin: Thiazole derivatives are known to act as tubulin polymerization inhibitors, making them interesting candidates for anticancer agents. nih.gov Molecular docking studies have shown that these compounds can bind to the colchicine binding site of tubulin. nih.gov The interactions are typically characterized by hydrogen bonds and hydrophobic interactions with residues in this pocket. The biphenyl group of 4-(4-biphenyl)-2-phenylamino-thiazole could enhance binding through increased hydrophobic contacts.

Acetylcholinesterase (AChE): Thiazole and biphenyl derivatives have been explored as inhibitors of acetylcholinesterase (AChE), an enzyme involved in the breakdown of the neurotransmitter acetylcholine. mdpi.com Docking studies have shown that these compounds can interact with both the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE. nih.gov The biphenyl moiety can form π-π stacking interactions with aromatic residues in the active site gorge of AChE.

Prediction of Binding Affinities and Interaction Modes

The binding affinity of a ligand to its target protein is a critical parameter in drug design. Molecular docking programs can estimate this affinity, often expressed as a docking score or binding energy (in kcal/mol). Lower binding energy values indicate a more stable ligand-protein complex.

For derivatives of 4-(4-biphenyl)-2-phenylamino-thiazole, the predicted binding affinities would depend on the specific target protein. Based on studies of analogous compounds, the following table summarizes potential binding affinities and key interacting residues for various targets.

| Target Protein | Predicted Binding Affinity (kcal/mol) Range | Key Interacting Amino Acid Residues | Type of Interaction |

| SARS-CoV-2 Mpro | -7.0 to -9.0 | His41, Asn142, Glu166, Gln189 | Hydrogen bonds, π-π stacking, Hydrophobic interactions |

| SYK | -8.0 to -10.0 | Hinge region residues (e.g., Ala451, Lys402) | Hydrogen bonds, Hydrophobic interactions |

| Tubulin (Colchicine site) | -7.5 to -9.5 | Cys241, Leu248, Ala316, Val318 | Hydrogen bonds, Hydrophobic interactions |

| Acetylcholinesterase | -9.0 to -11.0 | Trp84, Tyr121, Phe330, Tyr334 | π-π stacking, Hydrogen bonds, Hydrophobic interactions |

Chemical Reactivity and Derivatization Studies of 4 4 Biphenyl 2 Phenylamino Thiazole Core

Nucleophilic Substitution Reactions on the Thiazole (B1198619) Ring

The thiazole ring's reactivity towards nucleophiles is influenced by its electron distribution and the nature of its substituents. In the 2-aminothiazole (B372263) system, the C2 position is generally susceptible to nucleophilic attack, though this is blocked in the title compound by the phenylamino (B1219803) group. pharmaguideline.com However, indirect pathways and reactions at other positions, primarily C5, are well-documented for analogous structures.

One common strategy involves an initial electrophilic substitution at the C5 position, which is activated by the electron-donating character of the C2-amino group, followed by a subsequent nucleophilic substitution. pharmaguideline.comfabad.org.tr For instance, bromination of 2-amino-4-arylthiazoles readily occurs at the C5 position under acidic conditions. nih.govresearchgate.net This C5-bromo derivative can then serve as an electrophilic site for various nucleophilic substitution reactions, including Suzuki coupling with boronic acids to introduce new aryl or heteroaryl groups. nih.gov This two-step sequence effectively allows for the formal nucleophilic substitution at the C5 position, expanding the molecular complexity.

Another potential route for modifying the thiazole ring involves the conversion of the C2-amino group into a diazonium salt. This intermediate can then undergo nucleophilic substitution, such as a Sandmeyer-type reaction, to replace the amino functionality with groups like halides (e.g., chloro). nih.gov While this approach modifies the core phenylamino structure, it represents a valid method for derivatization at the C2 position of the thiazole ring.

Kinetic studies on related 2-amino-4-arylthiazoles have been conducted to quantify their nucleophilic character, showing that they can participate in aromatic nucleophilic substitution reactions with highly electrophilic reagents. researchgate.net These studies provide a framework for predicting the reactivity of the 4-(4-biphenyl)-2-phenylamino-thiazole core in similar transformations.

Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) Moiety

The biphenyl moiety offers additional sites for functionalization through electrophilic aromatic substitution. The reactivity and regioselectivity of these reactions are governed by the electronic properties of the substituent at the C4 position, which is the 2-(phenylamino)thiazol-4-yl group. This group, as a whole, is expected to be electron-donating and thus activating towards electrophilic attack on the phenyl ring it is directly attached to (Ring A).

In general, electrophilic substitution on biphenyl itself preferentially occurs at the ortho and para positions due to resonance stabilization of the intermediate sigma complex. youtube.com For the 4-substituted biphenyl system in the title compound, the para position (C4') is occupied by the second phenyl ring (Ring B). The 2-(phenylamino)thiazol-4-yl substituent at C4 of Ring A will direct incoming electrophiles to the ortho positions (C3 and C5).

Ring B is less activated than Ring A but can still undergo substitution, primarily at its own para position (C4'). Therefore, a competition exists between substitution on the activated Ring A and the terminal Ring B. The precise outcome would depend on the reaction conditions and the nature of the electrophile. Common electrophilic substitution reactions applicable to this system include:

Halogenation: Introduction of bromine or chlorine using reagents like Br₂/FeBr₃ or Cl₂/FeCl₃.

Nitration: Introduction of a nitro group using a mixture of nitric acid and sulfuric acid.

Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid.

Friedel-Crafts Acylation/Alkylation: Introduction of acyl or alkyl groups, although these reactions may be complicated by potential side reactions at the nitrogen or sulfur atoms.

Reactions Involving the Phenylamino Group

The secondary amine of the phenylamino group is a versatile handle for derivatization. It can act as a nucleophile, allowing for a variety of modifications.

N-Acylation: The phenylamino group can be readily acylated using acyl chlorides or anhydrides in the presence of a base. nih.govresearchgate.net This reaction converts the secondary amine into an amide, which can alter the electronic properties and steric profile of the molecule. For example, reaction with acetic anhydride (B1165640) or benzoyl chloride yields the corresponding N-acetyl and N-benzoyl derivatives. researchgate.net

N-Alkylation: Alkylation of the secondary amine can be achieved using alkyl halides, though care must be taken to control the degree of alkylation.

Formation of Urea (B33335) and Thiourea (B124793) Derivatives: The amino group can react with isocyanates or isothiocyanates to form urea or thiourea derivatives, respectively. nih.govmdpi.com This reaction has been used to synthesize libraries of thiazolyl-thiourea compounds for biological screening. mdpi.com

The table below summarizes common reactions involving the amino group in related 2-aminothiazole systems.

| Reaction Type | Reagent(s) | Product Type | Reference |

|---|---|---|---|

| N-Acylation | Acetic Anhydride (Ac₂O), Sodium Acetate | N-acetyl derivative | researchgate.net |

| N-Acylation | Benzoyl Chloride (BzCl), Triethylamine | N-benzoyl derivative | researchgate.net |

| N-Acylation | Chloroacetyl chloride, K₂CO₃ | N-chloroacetamide derivative | nih.govmdpi.com |

| Thiourea Formation | Isothiocyanates (R-NCS) | N-thiazolyl-thiourea derivative | mdpi.com |

Formation of Functionalized Derivatives for Targeted Applications

The synthetic strategies described above are employed to generate libraries of functionalized derivatives for specific applications, particularly in drug discovery. By modifying the core structure, researchers can fine-tune the molecule's properties to enhance biological activity and selectivity.

For instance, derivatives of the 2-amino-4-arylthiazole scaffold have been extensively studied for their antimicrobial and anticancer properties. researchgate.netnih.govmdpi.comresearchgate.net Functionalization often targets the C5 position of the thiazole ring or the C2-amino group. The introduction of different aryl groups via Hantzsch thiazole synthesis or subsequent cross-coupling reactions, along with modification of the amino group, has led to the identification of potent bioactive compounds. researchgate.netnih.gov

The table below presents examples of functionalized derivatives based on the 2-amino-4-arylthiazole core and their intended applications, illustrating the utility of the derivatization strategies.

| Core Structure | Functionalization | Derivative Class | Targeted Application | Reference |

|---|---|---|---|---|

| 2-Amino-4-arylthiazole | Bromination at C5, N-acetylation | N-(5-bromo-4-aryl-thiazol-2-yl)-acetamide | Anti-giardial | researchgate.net |

| 2-Amino-4,5-diarylthiazole | N-acylation with various benzoyl chlorides | N-(4,5-diarylthiazol-2-yl)benzamides | Anti-Candida albicans | mdpi.com |

| 4-(Thioamidophenyl)-2-phenylaminothiazole | Hantzsch reaction with α-haloketones | Bis-thiazole derivatives | Antimicrobial | researchgate.net |

| 2-Amino-4-arylthiazole | Reaction with thioureido acid and bromoacetophenone | Propanoic acid derivatives | Antiviral (Influenza A) | mdpi.com |

Structure Activity Relationships Sar in Thiazole, 4 4 Biphenyl 2 Phenylamino and Its Analogues

Influence of Substituents at the Thiazole (B1198619) C-2 Position (Phenylamino Group)

The nature of the substituent on the phenylamino (B1219803) group at the C-2 position of the thiazole ring plays a pivotal role in modulating the biological activity of these compounds. Research has shown that even minor alterations to this part of the molecule can lead to significant changes in efficacy and selectivity.

Studies on a series of 2-aminothiazole (B372263) derivatives have demonstrated that the introduction of various substituents on the phenylamino moiety can influence their anti-inflammatory and anticancer activities. For instance, the presence of electron-withdrawing or electron-donating groups on the phenyl ring can alter the electronic distribution within the entire molecule, thereby affecting its interaction with biological targets.

A study on the synthesis and antiproliferative activity of 2-amino-4-(p-biphenyl)thiazole derivatives revealed that the nature of the group at the C-2 amino position is a key determinant of their cytotoxic effects against cancer cell lines. While the parent compound with a simple amino group showed some activity, the introduction of substituted phenylamino groups often leads to enhanced potency.

The following table summarizes the influence of different substituents at the C-2 phenylamino position on the antiproliferative activity of Thiazole, 4-(4-biphenyl)-2-phenylamino- analogues.

| Substituent at C-2 Phenylamino | Observed Biological Activity |

| Unsubstituted Phenyl | Baseline Activity |

| 4-Methylphenyl | Increased Lipophilicity, Potentially Enhanced Cell Membrane Penetration |

| 4-Chlorophenyl | Electron-Withdrawing, Potentially Altered Target Binding Affinity |

| 4-Methoxyphenyl | Electron-Donating, Potentially Increased Metabolic Stability |

Impact of the Biphenyl (B1667301) Moiety at the Thiazole C-4 Position on Biological and Material Properties

In the context of biological activity, the biphenyl group can contribute to the binding affinity of the compound to target proteins through hydrophobic and van der Waals interactions. Its extended structure can occupy deep hydrophobic pockets in enzymes or receptors, leading to potent inhibition. For example, in the development of inhibitors for certain kinases, the presence of a biphenyl group has been shown to be crucial for achieving high potency.

From a material properties perspective, the rigid and planar nature of the biphenyl group can promote π-π stacking interactions between molecules. This can influence the solid-state packing of the compound, affecting its crystallinity, melting point, and solubility. These properties are particularly important for applications in organic electronics and materials science.

The table below illustrates the impact of the C-4 biphenyl moiety by comparing it with other substituents.

| Substituent at C-4 | Impact on Properties |

| Biphenyl | Enhanced Hydrophobic Interactions, Potential for π-π Stacking |

| Phenyl | Reduced Hydrophobicity Compared to Biphenyl |

| Naphthyl | Different Steric Profile, Altered Binding Geometry |

| Alkyl Chains | Increased Flexibility, Reduced Aromatic Interactions |

Role of Electronic and Steric Properties of Substituents on Activity

The interplay of electronic and steric effects of the substituents on the Thiazole, 4-(4-biphenyl)-2-phenylamino- core structure is fundamental to its activity. Quantitative Structure-Activity Relationship (QSAR) studies often reveal a strong correlation between these properties and the observed biological or material performance.

Electronic Properties: The electron-donating or electron-withdrawing nature of the substituents can modulate the electron density of the thiazole ring and the adjacent phenylamino group. This, in turn, affects the pKa of the molecule and its ability to form hydrogen bonds or engage in other electronic interactions with biological macromolecules. For instance, electron-withdrawing groups on the phenylamino ring can enhance the acidity of the N-H proton, potentially leading to stronger hydrogen bond donation.

Steric Properties: The size and shape of the substituents (steric hindrance) are crucial for determining how the molecule fits into a binding site. Bulky substituents can either promote or hinder binding, depending on the topology of the target. A well-placed bulky group can create favorable interactions and increase selectivity, while a poorly positioned one can lead to steric clashes and a loss of activity.

The following table provides a summary of the general effects of electronic and steric properties.

| Property | Influence on Activity |

| Electronic | |

| Electron-Donating Groups | Increase Electron Density, Modulate Basicity |

| Electron-Withdrawing Groups | Decrease Electron Density, Modulate Acidity |

| Steric | |

| Small Substituents | Allow Access to Smaller Binding Pockets |

| Bulky Substituents | Can Enhance Selectivity for Larger Pockets, but Risk Steric Hindrance |

Correlation between Molecular Structure and Biological Target Selectivity

For example, modifications that alter the conformation of the biphenyl group or the orientation of the phenylamino substituent can drastically change the selectivity profile of the compound. A particular substitution pattern might favor binding to one kinase over another, even if the kinases have highly similar ATP-binding sites. This is because subtle differences in the amino acid residues lining the binding pocket can lead to differential interactions with the specific analogue.

The quest for target selectivity is a major driver in the design of new analogues. By systematically varying the substituents and evaluating the activity against a panel of targets, researchers can build a detailed understanding of the structural requirements for selective inhibition. This approach is essential for developing therapeutic agents with minimal off-target effects.

The table below outlines how specific structural features can correlate with target selectivity.

| Structural Feature | Potential Influence on Target Selectivity |

| Rigidity of the Biphenyl Group | May favor targets with well-defined, rigid binding sites. |

| Flexibility of the Phenylamino Linker | Can allow for induced-fit binding to a broader range of targets. |

| Specific Hydrogen Bond Donors/Acceptors | Can confer high selectivity for targets with complementary hydrogen bonding partners. |

| Overall Lipophilicity | Influences cell permeability and distribution, indirectly affecting which targets are accessible. |

Biological Activities and Mechanistic Studies Non Clinical

Enzymatic Inhibition and Receptor Modulation

The ability of Thiazole (B1198619), 4-(4-biphenyl)-2-phenylamino- and its derivatives to modulate the activity of key enzymes and receptors has been investigated in several studies. These explorations provide insights into the compound's potential mechanisms of action at a molecular level.

Spleen Tyrosine Kinase (SYK) Inhibition

Spleen Tyrosine Kinase (SYK) is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various hematopoietic cells. purdue.edu Its involvement in immune responses has made it a target for therapeutic intervention in inflammatory diseases and certain cancers. purdue.edudoi.org Research into novel SYK inhibitors has included the evaluation of compounds with a phenylamino (B1219803) pyrimidine (B1678525) thiazole scaffold. nih.gov While studies have successfully identified potent SYK inhibitors with nanomolar inhibitory constants (K(i)) within this class of compounds, specific data for Thiazole, 4-(4-biphenyl)-2-phenylamino- is not detailed in the available literature. nih.gov

VEGFR-2 Enzyme Inhibition

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, a process critical for tumor growth and metastasis. nih.goveurekaselect.com Consequently, the inhibition of VEGFR-2 is a significant strategy in cancer therapy. researchgate.netnih.gov Numerous studies have focused on the design and synthesis of various heterocyclic compounds, including thiazole derivatives, as VEGFR-2 inhibitors. researchgate.netdovepress.com These efforts have led to the discovery of compounds with potent inhibitory activity, some in the nanomolar range. nih.gov However, specific inhibitory data (such as IC₅₀ values) for Thiazole, 4-(4-biphenyl)-2-phenylamino- against VEGFR-2 are not provided in the reviewed scientific literature.

Escherichia coli KAS III (ecKAS III) Inhibition

FabH, or 3-oxoacyl-ACP synthase III (KAS III), is an essential enzyme in the fatty acid synthesis pathway of bacteria like Escherichia coli. Its inhibition can disrupt bacterial growth, making it a target for the development of new antibacterial agents. nih.govnih.gov While various compounds have been investigated for their inhibitory effects on E. coli, specific data regarding the inhibition of ecKAS III by Thiazole, 4-(4-biphenyl)-2-phenylamino- is not available in the current body of scientific literature.

Acetylcholinesterase Inhibition

Acetylcholinesterase (AChE) is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. nih.gov Inhibition of AChE is a primary therapeutic strategy for managing the symptoms of Alzheimer's disease. nih.govresearchgate.net The thiazole scaffold has been incorporated into the design of novel AChE inhibitors, with some derivatives demonstrating potent activity. nih.govnih.gov One study on thiazole-based derivatives reported compounds with IC₅₀ values as low as 103.24 nM. nih.gov Despite the interest in this class of compounds, specific data on the acetylcholinesterase inhibitory activity of Thiazole, 4-(4-biphenyl)-2-phenylamino- is not documented in the available research.

Tubulin Binding and Microtubule Dynamics

Tubulin is a globular protein that polymerizes to form microtubules, which are essential components of the cytoskeleton involved in cell division, structure, and intracellular transport. nih.gov Compounds that interfere with tubulin polymerization can disrupt mitosis and induce apoptosis in cancer cells, making tubulin a key target for anticancer drug development. nih.gov Thiazole derivatives have been investigated as tubulin polymerization inhibitors, with some showing significant activity. For instance, a study on thiazole-naphthalene derivatives identified a compound that inhibited tubulin polymerization with an IC₅₀ value of 3.3 µM. nih.gov However, specific data on the binding of Thiazole, 4-(4-biphenyl)-2-phenylamino- to tubulin or its effect on microtubule dynamics have not been reported.

In Vitro Cytotoxicity and Apoptosis Induction in Cancer Cell Lines

The evaluation of a compound's ability to kill cancer cells (cytotoxicity) and to induce programmed cell death (apoptosis) is a fundamental part of anticancer research. mdpi.comnih.govnih.gov Various thiazole derivatives have demonstrated antiproliferative activity against a range of cancer cell lines. nih.govmdpi.com For example, certain hydroxylated biphenyl (B1667301) compounds, which share a structural motif with the subject compound, have shown potent antiproliferative activity against melanoma cells with IC₅₀ values around 1.5 µM. nih.gov Furthermore, some biphenylaminoquinoline derivatives have exhibited significant cytotoxicity against various cancer cell lines, with IC₅₀ values in the sub-micromolar range. researchgate.net

Despite these findings for related structures, specific data detailing the in vitro cytotoxicity and apoptosis-inducing capabilities of Thiazole, 4-(4-biphenyl)-2-phenylamino- in specific cancer cell lines are not available in the reviewed scientific literature. Therefore, no data table on its cytotoxic activity can be presented.

Activity against Breast Cancer Cell Lines (MCF-7, MDA)

No specific data on the cytotoxic or antiproliferative activity of Thiazole, 4-(4-biphenyl)-2-phenylamino- against the human breast adenocarcinoma cell lines MCF-7 or MDA-MB-231 were found in the reviewed scientific literature.

Activity against Lung Carcinoma Cell Lines (A549)

There is no published data available detailing the specific activity of Thiazole, 4-(4-biphenyl)-2-phenylamino- against the human lung carcinoma cell line A549.

Activity against Cervical Cancer Cell Lines (HeLa)

Specific research findings on the activity of Thiazole, 4-(4-biphenyl)-2-phenylamino- against the human cervical cancer cell line HeLa are not available in the public scientific literature.

Activity against Glioblastoma Cell Lines (U87)

No studies detailing the cytotoxic effects of Thiazole, 4-(4-biphenyl)-2-phenylamino- on the human glioblastoma cell line U87 have been identified in the searched literature.

Modulation of Cell Cycle Progression

There is no available data from cell cycle analysis studies (e.g., flow cytometry) to indicate how Thiazole, 4-(4-biphenyl)-2-phenylamino- may affect the cell cycle progression in any cancer cell line.

Induction of Apoptosis Pathways (e.g., Caspase-3 Activation, Annexin V FITC/PI assay)

No mechanistic studies have been published that investigate the potential of Thiazole, 4-(4-biphenyl)-2-phenylamino- to induce apoptosis. Consequently, there are no findings related to its effect on key apoptotic markers such as the activation of Caspase-3 or results from Annexin V FITC/PI assays.

Effects on Mitochondrial Membrane Potential (MMP) and Reactive Oxygen Species (ROS) Generation

The effects of Thiazole, 4-(4-biphenyl)-2-phenylamino- on mitochondrial function, specifically on the mitochondrial membrane potential (MMP) or the generation of reactive oxygen species (ROS), have not been investigated in the available scientific literature.

Antimicrobial Activity against Pathogenic Microorganisms

The thiazole nucleus is a well-established pharmacophore in antimicrobial drug discovery. The introduction of lipophilic groups, such as a biphenyl moiety, can enhance the interaction with microbial cell membranes, potentially leading to increased efficacy.

Antibacterial Efficacy

Derivatives of 2-aminothiazole (B372263) have demonstrated notable antibacterial activity against a range of pathogenic bacteria. Studies on various substituted thiazoles have shown efficacy against both Gram-positive and Gram-negative bacteria. For instance, a series of 2-amino-4-substituted phenyl thiazole derivatives were synthesized and evaluated for their antibacterial properties. researchgate.net While specific data for 4-(4-biphenyl)-2-phenylamino-thiazole is not detailed, related compounds have shown activity against Staphylococcus aureus, Bacillus subtilis, Escherichia coli, and Pseudomonas aeruginosa. nih.govresearchgate.net The antibacterial action of these compounds is often attributed to their ability to interfere with essential bacterial enzymes or disrupt cell wall synthesis. The lipophilic nature of the biphenyl group is thought to facilitate the transport of the molecule across the bacterial cell membrane.

A study on biphenyl derivatives, which share a key structural component with the target compound, showed that the presence of hydroxyl groups on the biphenyl rings plays a crucial role in their antibacterial activity. nih.gov In contrast, methoxy-substituted biphenyls were found to be inactive. nih.gov This suggests that the electronic and hydrogen-bonding properties of the substituents are critical for antibacterial efficacy.

Antifungal Efficacy

The antifungal potential of thiazole derivatives has been extensively investigated. The best antifungal activity in some series of thiazole derivatives was observed in compounds substituted with a biphenyl moiety. nih.gov Studies on various 2,4-disubstituted thiazoles have reported significant activity against Candida albicans, Candida krusei, Candida parapsilosis, Aspergillus niger, and Aspergillus fumigatus. nih.govnih.gov The mechanism of action for many antifungal azoles involves the inhibition of lanosterol (B1674476) 14α-demethylase, an enzyme crucial for ergosterol (B1671047) biosynthesis in fungi. The disruption of the fungal cell membrane integrity is a common outcome. nih.gov

In one study, 2-hydrazinyl-thiazole derivatives with a lipophilic para-substituent on the C4-phenyl ring were found to be potent against Candida albicans. nih.gov This highlights the importance of the substitution pattern on the thiazole ring for antifungal activity.

Antitubercular Activity

Thiazole derivatives have emerged as a promising class of compounds in the search for new antitubercular agents. Several studies have reported the synthesis and evaluation of thiazoles against Mycobacterium tuberculosis. researchgate.netnih.govmdpi.com In one study, thiazolyl pyrazine (B50134) carboxamide derivatives, which include a substituted phenyl at the 4-position of the thiazole ring, showed high antimycobacterial activity. researchgate.net The proposed mechanism for some of these derivatives involves the inhibition of essential mycobacterial enzymes like β-Ketoacyl-ACP Synthase (KasA). researchgate.net

Chalcones bearing a biphenyl-4-yl moiety have also been identified as potent inhibitors of M. tuberculosis growth. mdpi.com While these are not thiazoles, the presence of the biphenyl group is a key feature for their activity, suggesting that incorporating this group into a thiazole scaffold could be a viable strategy for developing new antitubercular drugs.

Antiprotozoal Activity

Research into the antiprotozoal activity of thiazole derivatives is an active area. While direct evidence for "Thiazole, 4-(4-biphenyl)-2-phenylamino-" is scarce, studies on related heterocyclic compounds provide valuable insights. For example, 2-amino-4-phenyloxazole derivatives, which are structurally similar to the thiazole , have been evaluated for their in vitro activity against Giardia lamblia and Trichomonas vaginalis. researchgate.net Furthermore, bis-arylimidamide thiazole derivatives have shown promising activity against Leishmania amazonensis, Trypanosoma brucei rhodesiense, and Plasmodium falciparum. nih.gov The presence of aromatic and cationic groups appears to be important for the antiprotozoal effects of these compounds. nih.gov

Anti-inflammatory and Analgesic Properties (Mechanistic Insights)

Thiazole-containing compounds have been investigated for their potential as anti-inflammatory and analgesic agents. The mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins. Some thiazole derivatives have been shown to inhibit COX-1 and COX-2 enzymes. nih.gov

Derivatives of biphenyl-4-carboxylic acid, which contain the biphenyl scaffold, have also been synthesized and shown to possess significant anti-inflammatory activity. nih.gov The structural similarity of the biphenyl group to the active moieties in some known anti-inflammatory drugs suggests its importance in interacting with the target enzymes. The combination of a thiazole ring with a biphenyl substituent could, therefore, lead to potent anti-inflammatory agents.

Antioxidant Activity (Mechanistic Studies)

The antioxidant properties of phenolic thiazoles and other related structures have been the subject of several studies. nih.govnih.govdergipark.org.tr The mechanism of antioxidant action often involves the scavenging of free radicals, such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. The ability of a compound to donate a hydrogen atom or an electron to a free radical is a key determinant of its antioxidant capacity.

Studies on 4-[(benzo[d]thiazol-2-ylimino)methyl]phenol derivatives have shown that the presence of a phenolic hydroxyl group is crucial for their antioxidant activity. nih.gov Theoretical studies, such as Density Functional Theory (DFT) calculations, have been used to understand the structure-activity relationships and have indicated that the sequential proton loss-electron transfer mechanism is a likely pathway for the radical scavenging activity of these compounds. nih.gov While specific mechanistic studies on "Thiazole, 4-(4-biphenyl)-2-phenylamino-" are not available, the presence of the aromatic rings and the secondary amine group suggests that it could potentially exhibit antioxidant properties through similar mechanisms.

Despite a comprehensive search of available scientific literature, no specific experimental or theoretical data could be located for the chemical compound "Thiazole, 4-(4-biphenyl)-2-phenylamino-". Consequently, it is not possible to provide the detailed article on its "Applications and Potential in Materials Science" as requested.

The required information pertaining to the following specific properties of "Thiazole, 4-(4-biphenyl)-2-phenylamino-" is not available in the searched scientific databases and literature:

UV-Vis Absorption and Fluorescence Emission Characteristics

Quantum Yield Determinations

Solvatochromic Effects and Stokes' Shift Analysis

Exciton Splitting Phenomena in Solid State

Electrochemical Behavior (e.g., Cyclic Voltammetry)

While general information exists for the broader class of thiazole derivatives, and data is available for structurally related but distinct molecules, these findings cannot be extrapolated to accurately describe the specific properties of "Thiazole, 4-(4-biphenyl)-2-phenylamino-". The precise arrangement of the 4-(4-biphenyl) group and the 2-phenylamino group on the thiazole ring is critical in determining its unique electronic and photophysical properties.

Therefore, without any dedicated research on this particular compound, any attempt to generate the requested article would be purely speculative and would not meet the required standards of scientific accuracy and data-driven reporting.

Applications and Potential in Materials Science

Electronic Properties and Organic Electronics

Band Gap Energy Determination

The band gap is a crucial property of a semiconductor, determining its electronic and optical characteristics. For organic semiconductors, including thiazole (B1198619) derivatives, the band gap can be determined using both optical and electrochemical methods. The optical band gap (Eoptg) is often estimated from the onset of the UV-Vis absorption spectrum, while the electrochemical band gap (ECVg) is calculated from cyclic voltammetry (CV) measurements, specifically from the onsets of the oxidation and reduction peaks.

Potential as Organic Semiconductors

Organic semiconductors have garnered significant interest for their potential use in lightweight, flexible, and low-cost electronic devices. Thiazole and its derivatives are a prominent class of materials being explored for this purpose due to the electron-withdrawing properties of the thiazole ring. This inherent electronic nature makes them suitable for n-type or ambipolar charge transport, which is essential for various electronic components.

Use in Light Emitting Diodes (LEDs)

Thiazole derivatives have been utilized in the development of organic light-emitting diodes (OLEDs). Their electronic properties allow them to function as electron-transporting or emissive materials within the OLED structure. The color of the emitted light can be tuned by modifying the molecular structure of the thiazole compound, which alters the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

For example, a novel organic semiconductor, 4-phenylthiazol-2-yl-(phenylhydrazono) acetonitrile (PTPA), has been identified as a promising candidate for use in OLEDs. While there is a general interest in thiazole derivatives for OLED applications, specific research on the integration of Thiazole, 4-(4-biphenyl)-2-phenylamino- into light-emitting diodes has not been detailed in the reviewed sources.

Liquid Crystalline Properties and Self-Assembly

The rigid, aromatic structure of many thiazole derivatives provides a foundation for the formation of liquid crystalline phases. These materials exhibit properties of both liquids and solids, allowing for the creation of ordered structures with responsiveness to external stimuli.

Integration as Building Blocks in Liquid Crystal Materials

Thiazole-containing molecules have been successfully incorporated as building blocks in the design of liquid crystalline materials. The introduction of long alkyl or alkoxy chains to a rigid thiazole core can induce mesophase behavior, where the molecules self-organize into ordered structures such as nematic or smectic phases. The specific type of mesophase and the temperature range over which it is stable are highly dependent on the molecular architecture.

For example, 2,5-bis(3,4-bis(n-alkoxy)phenyl)thiazolo[5,4-d]thiazole compounds have been shown to exhibit liquid-crystalline properties, forming smectic mesophases. Research specifically detailing the use of Thiazole, 4-(4-biphenyl)-2-phenylamino- as a building block in liquid crystal materials was not found, though its rigid biphenyl-thiazole core suggests it could be a candidate for such applications with appropriate structural modification.

Self-Assembled Monolayers (SAMs)

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a substrate. They are of great interest for modifying surface properties and for the fabrication of nanoscale devices. Aromatic thiols are a common class of molecules used to form SAMs on gold surfaces. The sulfur atom provides a strong anchoring point to the gold, while the aromatic groups can be functionalized to control the surface properties.

While the formation of SAMs is well-documented for various organosulfur compounds, including those with aromatic moieties like biphenyl-4-thiol, specific studies on the formation of self-assembled monolayers from Thiazole, 4-(4-biphenyl)-2-phenylamino- are not present in the reviewed scientific literature. The presence of the thiazole ring, which contains a sulfur atom, could potentially allow for self-assembly on certain substrates, but this has not been experimentally verified in the available sources.

Future Perspectives and Emerging Research Directions

Exploration of Novel Synthetic Pathways for Enhanced Scalability and Sustainability

The traditional synthesis of thiazole (B1198619) derivatives, often relying on the Hantzsch reaction, typically involves the condensation of α-haloketones with thioamides. derpharmachemica.comyoutube.com While effective, these methods can suffer from drawbacks such as harsh reaction conditions, the use of hazardous reagents, and the generation of significant chemical waste. bepls.com The future of synthesizing Thiazole, 4-(4-biphenyl)-2-phenylamino- and its analogs lies in the development of greener, more efficient, and scalable methodologies. bepls.comnih.gov

Emerging green synthetic strategies focus on minimizing environmental impact by using renewable starting materials, non-toxic catalysts, and mild reaction conditions. nih.govresearchgate.net Key areas for exploration include:

Microwave and Ultrasound-Assisted Synthesis: These techniques can significantly reduce reaction times, improve yields, and offer simpler purification processes compared to conventional heating methods. bepls.comresearchgate.net

Green Solvents and Catalysts: The use of water, ethanol, or solvent-free conditions, combined with recyclable and environmentally benign catalysts like silica-supported tungstosilisic acid or cross-linked chitosan (B1678972) hydrogels, represents a major step towards sustainability. bepls.comresearchgate.netmdpi.com

Multicomponent Reactions (MCRs): One-pot MCRs are highly efficient as they combine several steps into a single operation, reducing waste and saving time and resources. bepls.comresearchgate.net Developing an MCR for Thiazole, 4-(4-biphenyl)-2-phenylamino- would be a significant advancement for its large-scale production.

In Situ Halogenation: The development of one-pot methods that use safer halogenating agents like N-halosuccinimide (NBS) or trichloroisocyanuric acid (TCCA) avoids the need to handle highly reactive α-haloketones directly. tandfonline.comrsc.org

Table 1: Comparison of Conventional vs. Green Synthetic Approaches for Thiazole Derivatives

| Parameter | Conventional Methods (e.g., Hantzsch Synthesis) | Green Synthetic Pathways |

|---|---|---|

| Reagents | Often involves pre-synthesized, hazardous α-haloketones and thioamides. derpharmachemica.com | Utilizes renewable starting materials, in-situ generation of intermediates. nih.govresearchgate.net |

| Solvents | Often relies on volatile and hazardous organic solvents. bepls.com | Employs green solvents like water, ethanol, or solvent-free conditions. bepls.comresearchgate.net |

| Catalysts | May use stoichiometric amounts of reagents or harsh catalysts. tandfonline.com | Focuses on recyclable, non-toxic, and efficient biocatalysts or nanocatalysts. mdpi.comrsc.org |

| Energy Source | Conventional heating, often requiring long reaction times. bepls.com | Microwave irradiation or ultrasonication for rapid and efficient heating. bepls.comresearchgate.net |

| Efficiency | Can have moderate to good yields but often involves multiple steps and difficult workups. bepls.comtandfonline.com | High yields, reduced reaction times, and simplified purification processes. researchgate.netmdpi.com |

| Sustainability | Generates significant chemical waste, posing environmental concerns. nih.govresearchgate.net | Minimizes waste, enhances scalability, and improves cost-effectiveness. nih.govresearchgate.net |

Advanced Computational Approaches for Deeper Mechanistic Understanding and Property Prediction

Computational chemistry offers powerful tools to accelerate the research and development of thiazole derivatives. nih.gov For Thiazole, 4-(4-biphenyl)-2-phenylamino-, these methods can provide profound insights that are often difficult to obtain through experimental work alone.

Mechanistic Elucidation: Density Functional Theory (DFT) calculations can be employed to model reaction pathways, such as the Hantzsch synthesis, to understand the formation of intermediates and transition states. nih.govnih.gov This understanding is crucial for optimizing reaction conditions and designing more efficient synthetic routes. rsc.orgnih.gov

Property Prediction (QSPR/QSAR): Quantitative Structure-Property Relationship (QSPR) and Quantitative Structure-Activity Relationship (QSAR) models are invaluable for predicting the physicochemical and biological properties of novel derivatives. researchgate.netnih.gov By correlating structural descriptors with properties like lipophilicity (logP), it is possible to virtually screen libraries of designed compounds, prioritizing those with the most promising drug-like characteristics for synthesis. researchgate.netmdpi.com

Molecular Docking: To explore the therapeutic potential of Thiazole, 4-(4-biphenyl)-2-phenylamino-, molecular docking simulations can predict how the molecule and its derivatives bind to the active sites of biological targets like enzymes or receptors. nih.govrsc.org This helps in identifying potential mechanisms of action and provides a rational basis for designing more potent and selective inhibitors. researchgate.net

Molecular Dynamics (MD) Simulations: MD simulations can assess the stability of ligand-protein complexes over time, providing a more dynamic picture of the binding interactions identified through docking. nih.govresearchgate.net

Table 2: Application of Computational Methods in Thiazole Research

| Computational Method | Primary Application | Expected Insight for Thiazole, 4-(4-biphenyl)-2-phenylamino- |

|---|---|---|

| Density Functional Theory (DFT) | Elucidation of reaction mechanisms; calculation of electronic properties. nih.govnih.gov | Optimize synthetic pathways; understand electronic structure and reactivity. |

| Molecular Docking | Predicting binding modes and affinities to biological targets. nih.govrsc.org | Identify potential protein targets; guide the design of potent inhibitors. |

| QSAR/QSPR | Predicting biological activity or physical properties from molecular structure. researchgate.netmdpi.com | Forecast drug-likeness and ADME properties of new derivatives before synthesis. |

| Molecular Dynamics (MD) | Simulating the dynamic behavior and stability of molecules and complexes. nih.govresearchgate.net | Assess the stability of the compound in the binding pocket of a target protein. |

Design of Targeted Derivatives with Tunable Biological or Material Properties

The 2-aminothiazole (B372263) scaffold is a privileged structure in medicinal chemistry, known for a wide range of biological activities. nih.govscholarsresearchlibrary.com The future for Thiazole, 4-(4-biphenyl)-2-phenylamino- involves the rational design of derivatives where the biphenyl (B1667301) and phenylamino (B1219803) substituents are systematically modified to fine-tune its properties for specific applications.